2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.67 g/mol . This compound is characterized by the presence of an amino group and a cyclobutyl ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclobutyl ring may also play a role in the compound’s overall activity by providing steric hindrance and influencing molecular interactions .
Comparison with Similar Compounds
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid: The non-hydrochloride form of the compound.
Cyclobutylamine: A simpler compound with a similar cyclobutyl ring structure.
2-Amino-2-methylbutanoic acid: Another amino acid derivative with a different alkyl group.
Uniqueness: 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride is unique due to its specific combination of an amino group and a cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-amino-2-(3,3-dimethylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)3-5(4-8)6(9)7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
SVQIBFYZZIHCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(C(=O)O)N)C.Cl |
Origin of Product |
United States |
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